molecular formula C14H13NO2 B1448961 1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone CAS No. 1194091-72-9

1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone

Cat. No. B1448961
M. Wt: 227.26 g/mol
InChI Key: YRVRWWMFQKIOEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone, also known as 6-Methoxy-3-pyridin-1-yl-ethanone, is an organic compound that is used in a variety of scientific research applications. It is a member of the pyridin-3-yl-ethanone family and is composed of a six-membered ring of two carbon atoms, two nitrogen atoms, and two oxygen atoms. The compound is of interest to scientists due to its ability to act as a catalyst in a variety of chemical reactions and its potential to be used in pharmaceuticals.

Scientific Research Applications

Crystal Structure Analysis

  • Crystal and Molecular Structure Analysis : Research on compounds structurally similar to 1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone, like (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, highlights their crystalline structures, potentially aiding in understanding their physical and chemical properties. These studies involve detailed X-ray diffraction (XRD) analyses to determine molecular and crystal structures (Lakshminarayana et al., 2009).

Solvent Effects on Metal Complexes

  • Solvent Effect on Metal Complexes : Investigations into the effects of different solvents on metal complexes of derivatives of 1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone, such as 1-(2-hydroxy-4-methoxyphenyl)ethanone, provide insights into the molecular stability and geometry of these complexes. This research can be critical for applications in catalysis and material science (Patel et al., 2019).

Polymer Synthesis and Properties

  • Synthesis of Conducting Polymers : Derivatives of 1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone have been used in the synthesis of conducting polymers. These studies focus on understanding the electrical conductivity and thermal stability of these polymers, which are crucial for their potential use in electronic applications (Pandule et al., 2014).

Synthesis of Biologically Active Compounds

  • Synthesis of Biologically Active Compounds : Research into the synthesis of various biologically active compounds using derivatives similar to 1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone explores their potential applications in pharmaceuticals and medicinal chemistry. These compounds could serve as intermediates in developing new drugs or therapeutic agents (Abdelall, 2014).

Catalysis

  • Catalytic Applications : Compounds structurally related to 1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone have been studied for their catalytic behavior, particularly in the field of olefin reactivity. These studies could lead to more efficient and environmentally friendly catalytic processes in the chemical industry (Zulu et al., 2020).

properties

IUPAC Name

1-[6-(2-methoxyphenyl)pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10(16)11-7-8-13(15-9-11)12-5-3-4-6-14(12)17-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVRWWMFQKIOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(2-Methoxyphenyl)pyridin-3-YL]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone
Reactant of Route 2
Reactant of Route 2
1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone
Reactant of Route 3
Reactant of Route 3
1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone
Reactant of Route 4
Reactant of Route 4
1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone
Reactant of Route 5
Reactant of Route 5
1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone
Reactant of Route 6
Reactant of Route 6
1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.